3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid
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Overview
Description
3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid is a compound that features a sulfonamide group, which is a well-known motif in medicinal chemistry. Sulfonamides have been widely used in the pharmaceutical industry due to their antibacterial properties and their ability to act as transition-state mimetics of the peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid, can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the combination of hydrogen peroxide and thionyl chloride can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of N-chlorosuccinimide and tetrabutylammonium chloride in water to prepare sulfonyl chlorides in situ, followed by reaction with amines .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. Microwave irradiation has been shown to be an efficient method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and tetrabutylammonium chloride . Reaction conditions typically involve mild temperatures and the use of organic solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfonyl chlorides, while reduction reactions can produce amines.
Scientific Research Applications
3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid involves its interaction with molecular targets and pathways. Sulfonamides typically exert their effects by competing with structurally related compounds involved in essential biological pathways. For example, they can inhibit the synthesis of folate in bacterial cells by competing with p-aminobenzoic acid . This inhibition disrupts the bacterial cell’s ability to synthesize DNA, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Butane-1-sulfonamido)-2-hydroxypropanoic acid include other sulfonamides such as sulfanilamide and Prontosil . These compounds share the sulfonamide functional group and exhibit similar antibacterial properties.
Uniqueness
What sets this compound apart is its specific structure, which includes a hydroxypropanoic acid moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H15NO5S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-(butylsulfonylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H15NO5S/c1-2-3-4-14(12,13)8-5-6(9)7(10)11/h6,8-9H,2-5H2,1H3,(H,10,11) |
InChI Key |
AJXRGTLGJCQBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCC(C(=O)O)O |
Origin of Product |
United States |
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